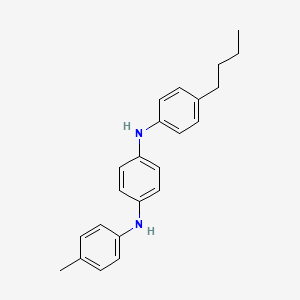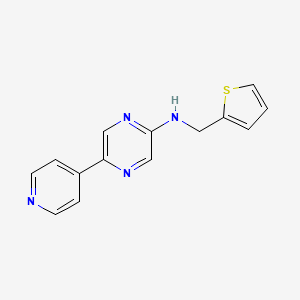![molecular formula C26H38O8 B12535312 Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate CAS No. 672336-90-2](/img/structure/B12535312.png)
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of oxirane (epoxide) groups and benzene-1,3-dicarboxylate moieties, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate typically involves the reaction of benzene-1,3-dicarboxylic acid with 6-[(oxiran-2-yl)methoxy]hexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves esterification, where the carboxylic acid groups of benzene-1,3-dicarboxylic acid react with the hydroxyl groups of 6-[(oxiran-2-yl)methoxy]hexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products with nucleophiles.
Aplicaciones Científicas De Investigación
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry.
Biology: Employed in the synthesis of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but with different substituents.
Bisphenol A diglycidyl ether: Another epoxy compound with distinct properties.
Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate: A related compound with similar functional groups.
Uniqueness
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate is unique due to its specific combination of oxirane and benzene-1,3-dicarboxylate groups, which confer distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
672336-90-2 |
|---|---|
Fórmula molecular |
C26H38O8 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
bis[6-(oxiran-2-ylmethoxy)hexyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H38O8/c27-25(31-14-7-3-1-5-12-29-17-23-19-33-23)21-10-9-11-22(16-21)26(28)32-15-8-4-2-6-13-30-18-24-20-34-24/h9-11,16,23-24H,1-8,12-15,17-20H2 |
Clave InChI |
VHFBNFBEGRVSHS-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCCCCCCOC(=O)C2=CC(=CC=C2)C(=O)OCCCCCCOCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


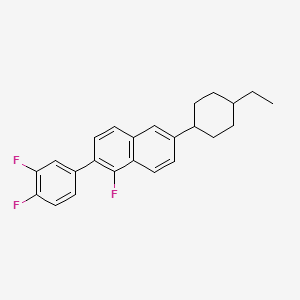
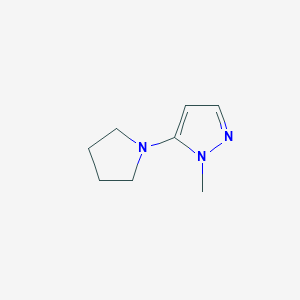
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
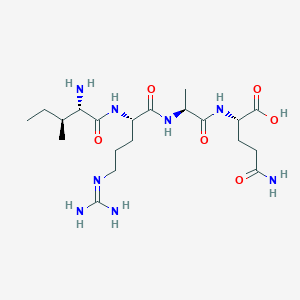
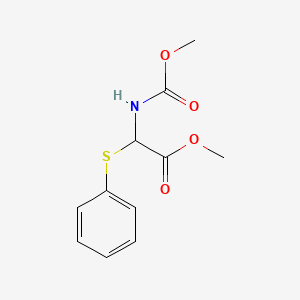
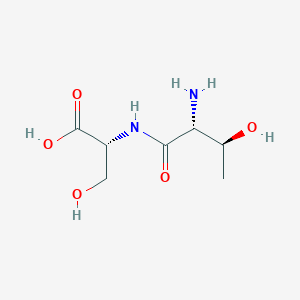
![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)
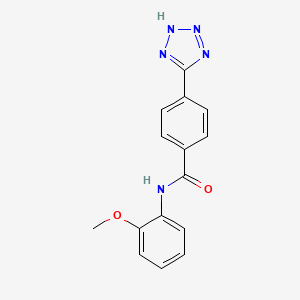
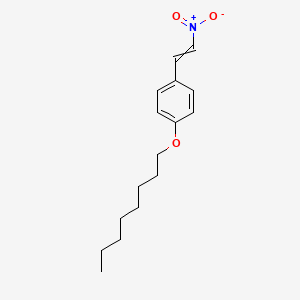
![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
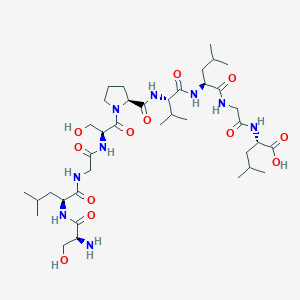
![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
